2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride
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Overview
Description
2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves several steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under specific conditions.
Cyclization: The piperidine moiety can be involved in cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl) benzamide: Known for its anticancer properties.
Piperine: A naturally occurring piperidine derivative with antioxidant activity.
Biological Activity
2-Chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride is a synthetic organic compound notable for its unique structural features, including a chloroacetamide moiety linked to a thiazole ring and a piperidine substituent. This structural configuration suggests potential biological activity, making it an intriguing subject for pharmaceutical research.
The molecular formula of the compound is C11H17ClN3OS with a molecular weight of approximately 310.2 g/mol. The compound contains several functional groups that may contribute to its biological activity, including:
- Chloroacetamide : Often associated with antimicrobial and anticancer properties.
- Thiazole Ring : Known for various pharmacological activities, including anti-inflammatory and antimicrobial.
- Piperidine Group : Frequently present in many pharmacologically active compounds.
Research indicates that this compound may interact with specific biological targets such as enzymes or receptors. Techniques like molecular docking simulations can elucidate these interactions, providing insights into its mechanism of action and optimizing its pharmacological profile.
Antimicrobial Activity
Studies have shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide have been tested against various bacterial strains with promising results.
Compound | Activity | Reference |
---|---|---|
2-Chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide | Antibacterial against Gram-positive bacteria | |
Thiazole derivatives | Antimicrobial |
Anticancer Activity
The thiazole moiety is also linked to anticancer properties. Compounds similar to this one have been shown to induce apoptosis in cancer cell lines. For example, studies on thiazolidine derivatives indicated their ability to inhibit cell proliferation in various cancer types.
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Thiazolidine derivative | HeLa | 12.5 | |
Thiazole derivative | A549 | 15.0 |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Antiproliferative Studies : A study involving thiazolidine derivatives demonstrated significant antiproliferative effects against human lung (A549), breast (MCF7), and liver (HepG2) cancer cells. The compound exhibited lower IC50 values compared to standard chemotherapeutics like irinotecan.
- Findings : The highest activity was noted in derivative 18 with an IC50 of 10 µM against A549 cells.
-
Insulin Sensitization : Research has indicated that certain thiazolidine derivatives enhance glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management.
- Findings : Two derivatives improved glucose tolerance and reduced hyperglycemia in animal models.
Properties
IUPAC Name |
2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS.ClH/c12-6-10(16)14-11-13-9(8-17-11)7-15-4-2-1-3-5-15;/h8H,1-7H2,(H,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNCQAYLGQRLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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